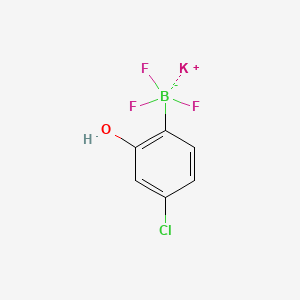
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is a member of the potassium organotrifluoroborate family, which are known for their stability in air and moisture, making them easy to handle and purify . These compounds are widely used in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
The preparation of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4-chloro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF₂). This reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The synthetic route can be summarized as follows:
- Dissolve 4-chloro-2-hydroxyphenylboronic acid in water.
- Add potassium bifluoride to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate.
- Dry the precipitate to obtain this compound.
Industrial production methods for potassium organotrifluoroborates often involve similar procedures but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate undergoes various chemical reactions, including:
Scientific Research Applications
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this mechanism include the palladium catalyst and the base used in the reaction .
Comparison with Similar Compounds
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is unique among organotrifluoroborates due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the chloro and hydroxy substituents.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group instead of a chloro and hydroxy group.
Potassium (4-bromophenyl)trifluoroborate: Contains a bromo group instead of a chloro and hydroxy group.
These compounds share similar reactivity but differ in their substituents, which can affect their reactivity and applications in synthesis .
Properties
Molecular Formula |
C6H4BClF3KO |
|---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
potassium;(4-chloro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3,12H;/q-1;+1 |
InChI Key |
VZMUPDBIARLJND-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















